
Diethyl 3,4-dimethoxyphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,4-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two ethyl groups and two methoxy groups attached to the phthalate backbone. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 3,4-dimethoxyphthalate can be synthesized through the esterification of 3,4-dimethoxyphthalic acid with ethanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of excess ethanol helps drive the reaction to completion, and the product is isolated through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,4-dimethoxyphthalate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,4-dimethoxyphthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of flexible plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of diethyl 3,4-dimethoxyphthalate involves its interaction with cellular components. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors. This interaction can lead to altered gene expression and disruption of normal cellular functions. The compound’s ability to form stable complexes with other molecules also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phthalate: Similar structure but lacks the methoxy groups.
Dimethyl phthalate: Contains methyl groups instead of ethyl groups.
Dibutyl phthalate: Contains butyl groups instead of ethyl groups.
Uniqueness
Diethyl 3,4-dimethoxyphthalate is unique due to the presence of methoxy groups, which impart distinct chemical properties. These methoxy groups can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the compound’s ability to act as an endocrine disruptor sets it apart from other phthalate esters.
Eigenschaften
CAS-Nummer |
100973-01-1 |
|---|---|
Molekularformel |
C14H18O6 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
diethyl 3,4-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O6/c1-5-19-13(15)9-7-8-10(17-3)12(18-4)11(9)14(16)20-6-2/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
QBWSSAAQKRJRDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




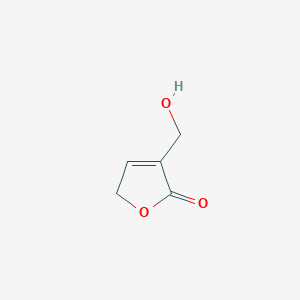
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
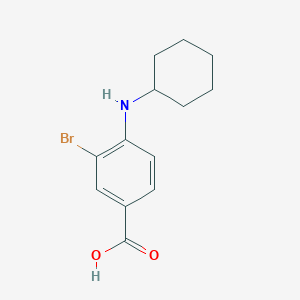

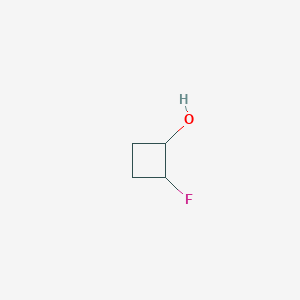
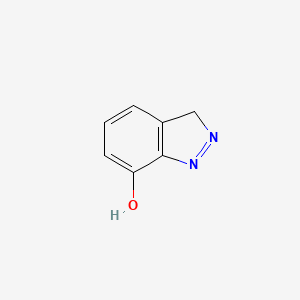
![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)
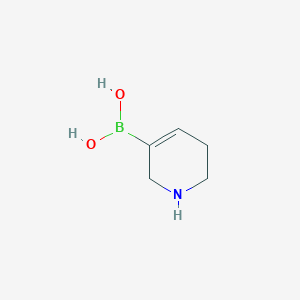

![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)


